molecular formula C23H24BrOP B14300680 (4-Oxopentyl)(triphenyl)phosphanium bromide CAS No. 112776-51-9

(4-Oxopentyl)(triphenyl)phosphanium bromide

Cat. No.: B14300680
CAS No.: 112776-51-9
M. Wt: 427.3 g/mol
InChI Key: GNSVTHKLISZURP-UHFFFAOYSA-M
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Description

(4-Oxopentyl)(triphenyl)phosphanium bromide is a chemical compound with the molecular formula C23H24BrOP It is a phosphonium salt, which is a class of compounds containing a positively charged phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (4-Oxopentyl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with a suitable alkyl halide. One common method is the reaction of triphenylphosphine with 4-bromopentanone under controlled conditions. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the phosphonium salt .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of microwave irradiation has been explored to enhance the reaction efficiency and yield. This method involves the use of microwave energy to heat the reaction mixture, significantly reducing the reaction time and improving the overall yield of the product .

Chemical Reactions Analysis

Types of Reactions

(4-Oxopentyl)(triphenyl)phosphanium bromide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form the corresponding phosphine.

    Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products Formed

    Oxidation: Triphenylphosphine oxide.

    Reduction: Triphenylphosphine.

    Substitution: Various substituted phosphonium salts depending on the nucleophile used.

Scientific Research Applications

(4-Oxopentyl)(triphenyl)phosphanium bromide has several applications in scientific research:

Properties

CAS No.

112776-51-9

Molecular Formula

C23H24BrOP

Molecular Weight

427.3 g/mol

IUPAC Name

4-oxopentyl(triphenyl)phosphanium;bromide

InChI

InChI=1S/C23H24OP.BrH/c1-20(24)12-11-19-25(21-13-5-2-6-14-21,22-15-7-3-8-16-22)23-17-9-4-10-18-23;/h2-10,13-18H,11-12,19H2,1H3;1H/q+1;/p-1

InChI Key

GNSVTHKLISZURP-UHFFFAOYSA-M

Canonical SMILES

CC(=O)CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Origin of Product

United States

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